![molecular formula C11H12N2O B13887330 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrrolo[2,3-c]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput screening and automated synthesis techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the pyrrolo[2,3-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-c]pyridine oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-c]pyridine core .
Scientific Research Applications
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring fused to the pyridine ring.
Uniqueness
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern and the presence of the butan-2-one moiety, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(14)2-3-9-6-13-11-7-12-5-4-10(9)11/h4-7,13H,2-3H2,1H3 |
InChI Key |
YDOHPRORVNLBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


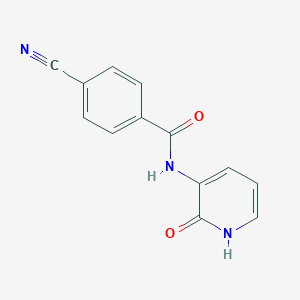
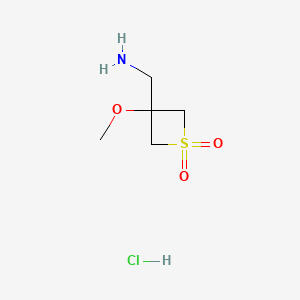
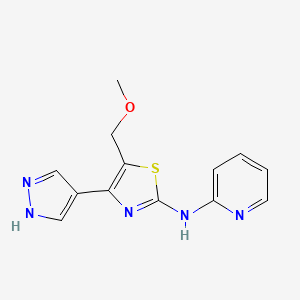
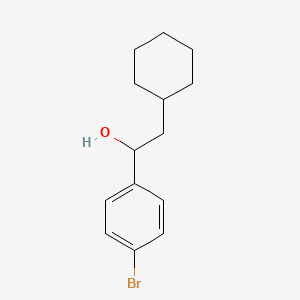

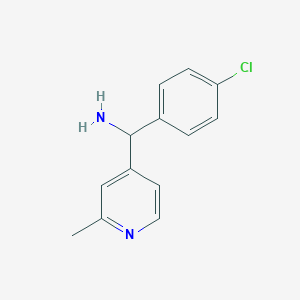
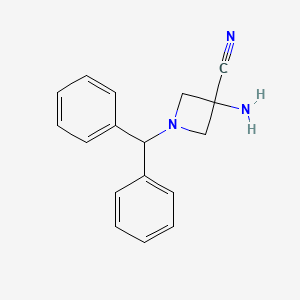
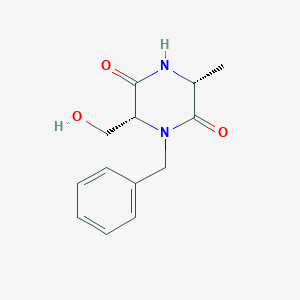
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)

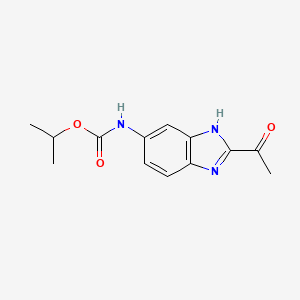
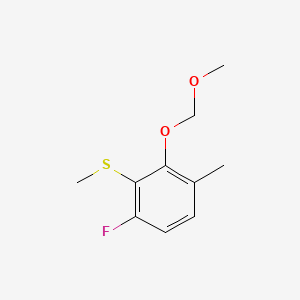
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
